![molecular formula C16H15F3N6O2S B6542457 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021217-35-5](/img/structure/B6542457.png)
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
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Description
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a useful research compound. Its molecular formula is C16H15F3N6O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.09292940 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine (CAS No. 2742045-13-0) is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H17F3N6, with a molecular weight of 362.4 g/mol. The structure features a triazolo-pyridazine moiety linked to a piperazine ring and a trifluoromethyl-substituted benzenesulfonyl group, which may contribute to its biological activity.
Property | Value |
---|---|
Chemical Formula | C17H17F3N6 |
Molecular Weight | 362.4 g/mol |
CAS Number | 2742045-13-0 |
Biological Activity
Research indicates that compounds containing triazole and pyridazine structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of This compound are summarized below.
Antimicrobial Activity
Studies have shown that derivatives of triazoles possess significant antimicrobial properties. For example, similar triazole compounds have been reported to inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways essential for microbial survival.
Anticancer Properties
Research into related triazolo-pyridazine compounds has demonstrated their potential as anticancer agents. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that This compound may similarly exhibit cytotoxic effects against specific cancer cell lines.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests that the compound might also possess anti-inflammatory properties.
The mechanisms by which This compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may act on various receptors implicated in pain and inflammation.
- Cell Cycle Regulation : By influencing key regulators of the cell cycle, the compound could induce apoptosis in cancer cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:
- A study published in PMC examined novel triazole derivatives that demonstrated significant anticancer activity against breast cancer cell lines. These findings suggest a promising avenue for further exploration with This compound .
- Another research effort highlighted the anti-inflammatory potential of similar triazole compounds by demonstrating their ability to reduce cytokine levels in animal models .
Properties
IUPAC Name |
6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-2-1-3-13(10-12)28(26,27)24-8-6-23(7-9-24)15-5-4-14-21-20-11-25(14)22-15/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDUGYDOGHQFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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